3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one

Description

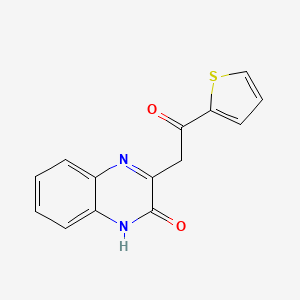

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a thiophene and oxoethyl substituent

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQCKXCYPEECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one typically involves the reaction of 2-acetylthiophene with quinoxaline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that quinoxaline derivatives can exert antiproliferative effects against various cancer cell lines. The mechanism often involves targeting key enzymes involved in cancer progression, such as topoisomerase II and various receptor tyrosine kinases .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory responses .

Biological Research

The compound's interaction with biological systems has been a focal point of research:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes like COX-2 and lactate dehydrogenase (LDHA), which are important in cancer metabolism and inflammation .

- Structure–Activity Relationship Studies : Various studies have explored how modifications to the compound's structure affect its biological activity, providing insights into optimizing its efficacy as a drug candidate .

Material Science

In addition to its biological applications, this compound is being explored in material science:

- Advanced Materials Development : The unique properties of this compound allow it to be used in the synthesis of novel materials with specific electronic or optical properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

2-(2-oxo-2-thiophen-2-ylethyl)-4H-chromen-4-one: This compound has a chromone core instead of a quinoxaline core and exhibits different biological activities.

2-(2-oxo-2-thiophen-2-ylethyl)-1,3-thiazole: This compound has a thiazole core and is studied for its antimicrobial properties.

Uniqueness

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one is unique due to its quinoxaline core, which imparts distinct electronic properties and biological activities

Biological Activity

3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one, a compound belonging to the quinoxaline family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoxaline ring fused with a thiophene moiety, which contributes to its unique chemical behavior. The molecular formula is with a molecular weight of approximately 270.31 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H10N2O2S |

| Molecular Weight | 270.31 g/mol |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial in many cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes and receptors involved in inflammatory responses and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, thereby exerting anti-inflammatory effects .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of quinoxaline compounds and tested their antimicrobial efficacy. The results demonstrated that modifications in the thiophene ring significantly enhanced antibacterial activity compared to parent compounds .

Evaluation of Anticancer Effects

Another study conducted by researchers at a prominent university explored the anticancer potential of this compound. The findings indicated that treatment with this compound led to a marked decrease in tumor size in murine models of breast cancer, highlighting its potential as an effective therapeutic agent .

Q & A

What are the optimal synthetic routes for 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves condensation reactions between benzene-1,2-diamine derivatives and α-keto thiophene-containing precursors. For example, a related compound, 3-phenyl-1H-quinoxalin-2-one, was synthesized in 97% yield via refluxing benzene-1,2-diamine with methyl 2-oxo-2-phenylacetate in THF, followed by crystallization and purification . Key parameters include solvent choice (e.g., THF vs. DMF), reaction time, and stoichiometric ratios. Thiophene substituents may require modified conditions due to their electron-rich nature, as seen in the synthesis of 7-methoxy-3-(2-thienyl)quinoxalin-2-one, where regioselectivity was influenced by substituent positioning .

How can computational methods like DFT aid in predicting the reactivity and electronic properties of this quinoxalinone derivative?

Advanced Research Question

Density Functional Theory (DFT) has been applied to analyze quinoxalinone derivatives, revealing insights into charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and non-covalent interactions (e.g., hydrogen bonding). For example, DFT studies on 3,4-dihydro-3-[2-oxo-2-(4-methoxyphenyl)ethylidene]-2(1H)-quinoxalinone demonstrated that electron-withdrawing groups on the aryl moiety stabilize the keto-enol tautomer, impacting reactivity . Such computational data can guide experimental design by predicting substituent effects on redox behavior or nucleophilic attack sites.

What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Basic Research Question

Structural elucidation relies on:

- NMR : H and C NMR (e.g., δ = 12.57 ppm for -NH in DMSO-d6 ) distinguish tautomeric forms and confirm substitution patterns.

- X-ray Crystallography : Crystal structures, such as that of 1-ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one, reveal planar quinoxaline cores and dihedral angles between thiophene and quinoxaline moieties, critical for understanding π-π stacking in solid-state applications .

- IR : Absorption bands near 1656 cm (C=O stretch) and 1594 cm (C=N) confirm key functional groups .

How does the thiophene-ethylidene substituent influence biological activity, and what structure-activity relationships (SAR) have been explored?

Advanced Research Question

Thiophene derivatives are known for modulating bioactivity. For instance, osmium and ruthenium complexes with quinoxalinone ligands exhibit antiproliferative effects in cancer cell lines (e.g., A172 glioblastoma), where electron-donating substituents enhance metal coordination and cytotoxicity . In antimicrobial studies, 3-arylidenequinoxalinones showed activity dependent on the electronic nature of substituents (e.g., electron-withdrawing groups improved efficacy against S. aureus) . The thiophene moiety’s sulfur atom may also facilitate interactions with biological targets via hydrogen bonding or hydrophobic effects.

What contradictions exist in reported data on quinoxalinone derivatives, and how can they be resolved?

Advanced Research Question

Contradictions often arise in:

- Regioselectivity : For example, condensation of glyoxylates with diamines can yield multiple regioisomers (e.g., 7-methoxy vs. 6-methoxy derivatives), requiring precise control of reaction conditions or computational modeling to predict outcomes .

- Tautomerism : Discrepancies in NMR assignments (e.g., keto vs. enol forms) may require combined experimental (XRD) and computational validation .

- Biological Activity : Variability in cytotoxicity data across cell lines (e.g., A172 vs. other models) necessitates rigorous replication and standardized assays .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question

While specific safety data for this compound are limited, structurally similar quinoxalinones (e.g., 3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one) are classified as harmful via inhalation, skin contact, or ingestion . Recommended precautions include:

- Use of PPE (gloves, lab coats, eye protection).

- Immediate washing with water for skin/eye exposure (>15 minutes).

- Work under fume hoods to avoid inhalation of fine particles.

How can modifications to the quinoxaline core enhance material or pharmacological properties?

Advanced Research Question

Functionalization strategies include:

- N-Alkylation : Introducing allyl or benzyl groups at the N1 position (e.g., 1-allyl-3-phenylquinoxalin-2-one) improves solubility and modulates electronic properties for metal coordination .

- Substituent Engineering : Electron-withdrawing groups (e.g., -CF) at the 3-position enhance stability and bioactivity, as seen in 3-(trifluoromethyl)quinoxalin-2-one derivatives .

- Heterocycle Fusion : Pyrano- or thiadiazolo-quinoxaline hybrids expand π-conjugation for optoelectronic applications .

What experimental design principles apply to optimizing catalytic systems for quinoxalinone synthesis?

Advanced Research Question

Key factors include:

- Catalyst Loading : Low copper-catalyst loading (e.g., 0.5 mol%) in asymmetric synthesis reduces costs and byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .

- Temperature Control : Reflux (e.g., 110°C) versus room-temperature conditions can shift reaction pathways, as seen in tetrazoloquinoxaline synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.